molecular formula C23H21FN4O5 B423504 4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxyphenyl 4-fluorobenzoate

4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxyphenyl 4-fluorobenzoate

Cat. No.: B423504
M. Wt: 452.4 g/mol
InChI Key: UAYJECIKVKBOQY-UHFFFAOYSA-N
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Description

4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxyphenyl 4-fluorobenzoate is a useful research compound. Its molecular formula is C23H21FN4O5 and its molecular weight is 452.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound 4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxyphenyl 4-fluorobenzoate is a pyrazole derivative that has attracted attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H20Cl2N4O5C_{23}H_{20}Cl_{2}N_{4}O_{5} with a molecular weight of approximately 503.34 g/mol. The structure includes two hydroxymethyl pyrazole groups attached to a methoxyphenyl moiety, which is further substituted with a fluorobenzoate group. This unique structure contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Pyrazole derivatives often act as inhibitors of various enzymes involved in inflammatory pathways. For instance, they may inhibit cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, reducing the production of pro-inflammatory mediators.
  • Antioxidant Properties : The presence of hydroxyl groups in the pyrazole structure may confer antioxidant properties, helping to scavenge free radicals and reduce oxidative stress in cells.
  • Modulation of Cell Signaling Pathways : The compound may influence signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.

Biological Activity Data

A summary of biological activities reported for similar pyrazole compounds is presented in Table 1.

Activity Effect Reference
AntitumorInhibition of cancer cell growthHes et al., 1978
AntibacterialEffective against Gram-positive bacteriaManna et al., 2005
Anti-inflammatoryReduced edema in animal modelsAmir et al., 2008
AntioxidantScavenging free radicalsGarge et al., 1971

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of similar pyrazole derivatives, it was found that compounds with structural similarities exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest in the G2/M phase.

Case Study 2: Anti-inflammatory Effects

Another study demonstrated that a related compound reduced inflammation in a rat model of arthritis by inhibiting COX-2 expression and decreasing prostaglandin E2 levels. This suggests that our compound could also possess similar anti-inflammatory properties.

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the biological activity of pyrazole derivatives. For instance, substituting different functional groups can significantly affect their potency and selectivity towards specific biological targets.

  • Structure-Activity Relationship (SAR) : Modifications at the phenyl ring or variations in the pyrazole substituents can lead to improved efficacy against targeted diseases.
  • Bioavailability : Studies indicate that enhancing lipophilicity through specific substitutions can improve bioavailability and reduce metabolic degradation.

Properties

Molecular Formula

C23H21FN4O5

Molecular Weight

452.4 g/mol

IUPAC Name

[4-[bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-2-methoxyphenyl] 4-fluorobenzoate

InChI

InChI=1S/C23H21FN4O5/c1-11-18(21(29)27-25-11)20(19-12(2)26-28-22(19)30)14-6-9-16(17(10-14)32-3)33-23(31)13-4-7-15(24)8-5-13/h4-10,20H,1-3H3,(H2,25,27,29)(H2,26,28,30)

InChI Key

UAYJECIKVKBOQY-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)NN1)C(C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)F)OC)C4=C(NNC4=O)C

Canonical SMILES

CC1=C(C(=O)NN1)C(C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)F)OC)C4=C(NNC4=O)C

Origin of Product

United States

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